2-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
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Overview
Description
2-(Difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core with a difluoromethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a difluoromethylated precursor with a suitable pyrazine derivative. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and high temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrazine derivatives, while reduction can produce tetrahydropyrazolo[1,5-a]pyrazine derivatives with modified functional groups .
Scientific Research Applications
2-(Difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. The pyrazolo[1,5-a]pyrazine core can interact with various enzymes and receptors, leading to biological effects such as inhibition of microbial growth or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(Trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine
- 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
Uniqueness
2-(Difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to target proteins, making it a valuable scaffold for drug discovery and other applications .
Biological Activity
2-(Difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
The compound can be synthesized through various methods involving the reaction of difluoromethyl derivatives with pyrazole precursors. The general structure includes a tetrahydropyrazole ring fused with a pyrazine moiety, which contributes to its biological activity.
Chemical Formula and Properties
Property | Value |
---|---|
Molecular Formula | C₉H₁₁F₂N₃ |
Molecular Weight | 197.20 g/mol |
CAS Number | 1702500-02-4 |
Antimicrobial Activity
Research indicates that pyrazolo derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs of pyrazolo compounds can inhibit the growth of various bacterial strains. A comparative study highlighted that this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria .
Antitumor Properties
The compound has been evaluated for its antitumor activity. Pyrazole derivatives are known to inhibit key enzymes involved in cancer cell proliferation. In vitro studies showed that this compound effectively inhibited the growth of several cancer cell lines, including breast cancer cells . The mechanism is believed to involve the inhibition of specific kinases that play crucial roles in tumor growth.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring can significantly affect their potency and selectivity. For example:
- Substituents at the 3-position : Enhance antimicrobial activity.
- Difluoromethyl group : Improves lipophilicity and cellular uptake.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several pyrazolo compounds against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .
Case Study 2: Anticancer Potential
In a recent study focused on breast cancer cell lines (MCF-7 and MDA-MB-231), this compound was shown to induce apoptosis at concentrations that did not affect normal cells. This selectivity suggests potential for therapeutic use in oncology .
Properties
Molecular Formula |
C7H9F2N3 |
---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
2-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H9F2N3/c8-7(9)6-3-5-4-10-1-2-12(5)11-6/h3,7,10H,1-2,4H2 |
InChI Key |
FLRKHTCMZIJZQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC(=N2)C(F)F)CN1 |
Origin of Product |
United States |
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